molecular formula C11H10ClNO3 B6187326 methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate CAS No. 2111024-84-9

methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B6187326
CAS No.: 2111024-84-9
M. Wt: 239.7
InChI Key:
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Description

Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a chloro and methoxy substituent on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
  • Methyl 4-chloro-5-methyl-1H-indole-2-carboxylate
  • Methyl 4-chloro-5-ethoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate involves the reaction of 4-chloro-5-methoxy-1H-indole-2-carboxylic acid with methanol and a catalyst to form the methyl ester.", "Starting Materials": [ "4-chloro-5-methoxy-1H-indole-2-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 4-chloro-5-methoxy-1H-indole-2-carboxylic acid and methanol to a reaction vessel", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography to obtain the final product, methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate" ] }

CAS No.

2111024-84-9

Molecular Formula

C11H10ClNO3

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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